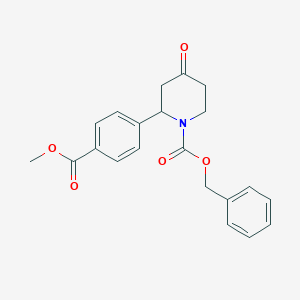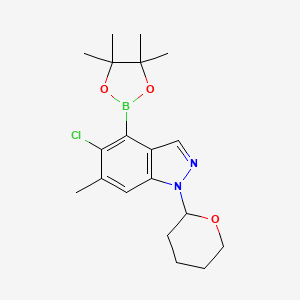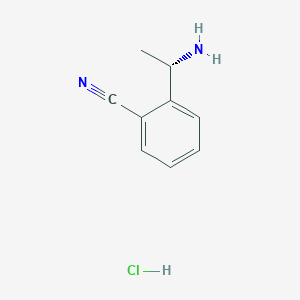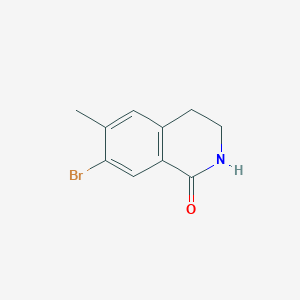
1-(4-Pentylphenyl)-2,2-difluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Pentylphenyl)-2,2-difluoroethanone, also known as 4-pentylphenyl 2,2-difluoroethanone, is an organic compound that is used in various areas of scientific research. It is a colorless, volatile liquid with a sweet, fruity odor and a low melting point. It is a derivative of pentylphenol and is used in the synthesis of other compounds, as well as in the study of biochemical and physiological effects. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for this compound.
Scientific Research Applications
1-(4-Pentylphenyl)-2,2-difluoroethanone has been used in various scientific studies. It has been used in the synthesis of other compounds, such as 1-pentyl-2,2-difluoroethanone and 1-pentyl-2-hydroxy-2-fluoroethanone. It has also been used in the study of biochemical and physiological effects, including its effects on the nervous system, cardiovascular system, and immune system. Additionally, it has been used in the study of drug metabolism and toxicity.
Mechanism of Action
The mechanism of action of 1-(4-Pentylphenyl)-2,2-difluoroethanone is not fully understood. However, it is believed that the compound binds to certain receptor sites in the body, which results in an alteration of biochemical and physiological processes. This binding may be responsible for the compound’s effects on the nervous system, cardiovascular system, and immune system.
Biochemical and Physiological Effects
This compound has been studied for its effects on the nervous system, cardiovascular system, and immune system. Studies have shown that the compound has a sedative effect on the nervous system, which can result in relaxation and decreased anxiety. Additionally, it has been shown to have a hypotensive effect on the cardiovascular system, which can result in decreased blood pressure. Lastly, it has been shown to have an immunomodulatory effect, which can result in an increase in immune system function.
Advantages and Limitations for Lab Experiments
1-(4-Pentylphenyl)-2,2-difluoroethanone is a useful compound for laboratory experiments. It is a readily available and relatively inexpensive compound, making it an attractive option for researchers. Additionally, its low melting point and volatility make it easy to handle and store. However, it is important to note that the compound is flammable and should be handled with caution.
Future Directions
1-(4-Pentylphenyl)-2,2-difluoroethanone has a wide range of potential applications in scientific research. In the future, it is likely that the compound will be further studied for its effects on the nervous system, cardiovascular system, and immune system. Additionally, it may be used in the study of drug metabolism and toxicity, as well as in the synthesis of other compounds. Finally, it may be used in the study of new therapeutic agents for the treatment of various diseases.
Synthesis Methods
The synthesis of 1-(4-Pentylphenyl)-2,2-difluoroethanone can be achieved through a two-step process. In the first step, pentylphenol is reacted with difluoroethanol in the presence of an acid catalyst to form the desired product. In the second step, the product is further purified by distillation. The reaction yields a product with a purity of 99.5% or higher.
properties
IUPAC Name |
2,2-difluoro-1-(4-pentylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2O/c1-2-3-4-5-10-6-8-11(9-7-10)12(16)13(14)15/h6-9,13H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FILLWAQAFUYINS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4R,4'R,5S,5'S)-2,2'-Cyclohexylidenebis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee)](/img/structure/B6294753.png)
![(3aR,3a'R,8aS,8a'S)-2,2'-(Cyclobutane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B6294769.png)

![(4S,4'S,5R,5'R)-2,2'-Cyclohexylidenebis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee)](/img/structure/B6294772.png)

![(4R,4'R,5S,5'S)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[4,5-dihydro-4,5-diphenyloxazole], 98%](/img/structure/B6294775.png)
![(S)-7,7'-Dibromo-2,2',3,3'-Tetrahydro-1,1'-spirobi[1H-indene], 98%](/img/structure/B6294782.png)

![(11bR)-2,6-Bis[4-(tert-butyl)phenyl]-8,9,10,11,12,13,14,15-octahydro-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98%](/img/structure/B6294799.png)


